molecular formula C11H12N2O2 B11811205 Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11811205
M. Wt: 204.22 g/mol
InChI Key: SDBIJAZOXSZKQS-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This particular compound features a cyclopropyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with propiolic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the ester functionality makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 3-(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolate is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of approximately 204.22 g/mol. Its structure is characterized by the presence of a cyclopropyl group and a pyrazole moiety, which are believed to contribute to its biological activities .

Biological Activities

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antitumor Activity : Similar pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines, particularly those expressing BRAF(V600E), EGFR, and other oncogenic pathways .
  • Anti-inflammatory Effects : Research suggests that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
  • Antibacterial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclopropyl Group Introduction : Achieved through cyclopropanation reactions.
  • Esterification : The final step often involves the reaction of the pyrazole with propionic acid derivatives to yield the desired ester .

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. This compound was included in the screening, revealing moderate to high inhibitory activity against BRAF(V600E) mutant cell lines, suggesting its potential as an antitumor agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its role as a COX inhibitor and its potential use in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)propanoateC11H14N2O2Different position of cyclopropyl group
3-Cyclopropyl-1-methyl-1H-pyrazol-5-aminesC7H11N3Amino group instead of ester functionality
Methyl 3-(3-methylpyrazolyl)propanoateC10H12N2O2Lacks cyclopropyl group, affecting biological activity

This table illustrates how this compound stands out due to its specific structural features that may enhance its bioactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-(3-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C11H12N2O2/c1-13-7-9(5-6-10(14)15-2)11(12-13)8-3-4-8/h7-8H,3-4H2,1-2H3

InChI Key

SDBIJAZOXSZKQS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C#CC(=O)OC

Origin of Product

United States

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